molecular formula C10H9F3O4 B1530326 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid CAS No. 1261557-46-3

4-Methoxy-3-(trifluoromethoxy)phenylacetic acid

Cat. No.: B1530326
CAS No.: 1261557-46-3
M. Wt: 250.17 g/mol
InChI Key: MMYRFHYSHNVBCU-UHFFFAOYSA-N
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Description

4-Methoxy-3-(trifluoromethoxy)phenylacetic acid is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a methoxy group and a trifluoromethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid typically involves multiple steps, starting with the preparation of the phenyl ring. One common method is the electrophilic aromatic substitution reaction, where the phenyl ring is first treated with a methoxy group using methanol in the presence of a strong acid catalyst. Subsequently, the trifluoromethoxy group is introduced using trifluoromethanol under similar acidic conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.

Chemical Reactions Analysis

Types of Reactions: 4-Methoxy-3-(trifluoromethoxy)phenylacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form 4-Methoxy-3-(trifluoromethoxy)benzoic acid.

  • Reduction: Reduction reactions can yield 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol.

  • Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-3-(trifluoromethoxy)phenylacetic acid has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs.

  • Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-Methoxy-3-(trifluoromethoxy)phenylacetic acid is unique due to its specific substitution pattern on the phenyl ring. Similar compounds include:

  • 4-Methoxybenzoic acid: Lacks the trifluoromethoxy group.

  • 3-(Trifluoromethoxy)benzoic acid: Lacks the methoxy group.

  • 4-Methoxy-3-(trifluoromethoxy)benzyl alcohol: A related compound with a benzyl alcohol functional group instead of the acetic acid group.

Properties

IUPAC Name

2-[4-methoxy-3-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O4/c1-16-7-3-2-6(5-9(14)15)4-8(7)17-10(11,12)13/h2-4H,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMYRFHYSHNVBCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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